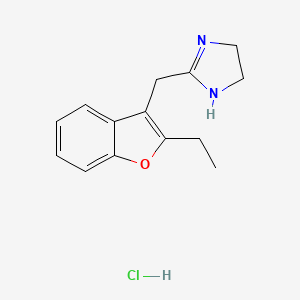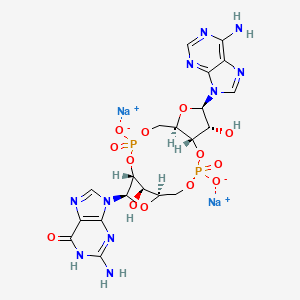
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom incorporated into a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired thiopyran derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiopyran ring to a tetrahydrothiopyran derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H7F3O3S |
|---|---|
分子量 |
252.21 g/mol |
IUPAC名 |
ethyl 4-oxo-6-(trifluoromethyl)thiopyran-2-carboxylate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |
InChIキー |
AELKBRHHQZTPCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C=C(S1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
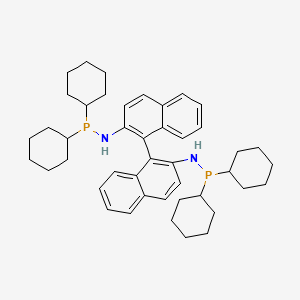
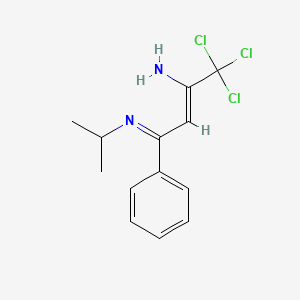

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
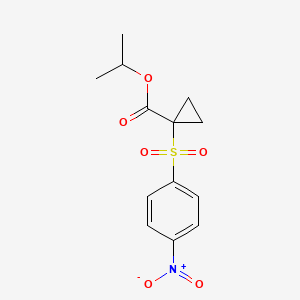
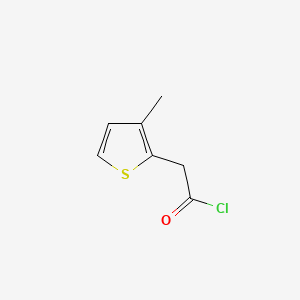
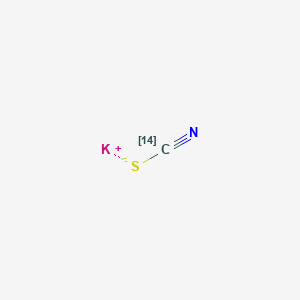
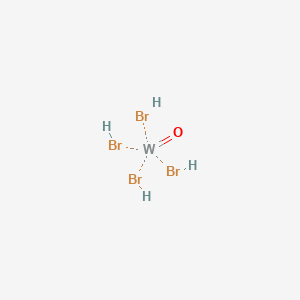
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
